molecular formula C14H12N2O B12801528 2,9-Dimethyl(1,10)phenanthrolin-4-ol CAS No. 27337-58-2

2,9-Dimethyl(1,10)phenanthrolin-4-ol

Cat. No.: B12801528
CAS No.: 27337-58-2
M. Wt: 224.26 g/mol
InChI Key: OVXHELNHLDLYEY-UHFFFAOYSA-N
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Description

2,9-Dimethyl(1,10)phenanthrolin-4-ol is a heterocyclic organic compound with the molecular formula C14H12N2O. It is a derivative of phenanthroline, characterized by the presence of two methyl groups at positions 2 and 9, and a hydroxyl group at position 4. This compound is known for its chelating properties and is widely used in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl(1,10)phenanthrolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of an oxidizing agent such as sulfuric acid or nitrobenzene. The reaction conditions usually require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl(1,10)phenanthrolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 2,9-dimethyl(1,10)phenanthrolin-4-one.

Scientific Research Applications

2,9-Dimethyl(1,10)phenanthrolin-4-ol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound is used in studies involving metal ion transport and chelation.

    Industry: It is used in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,9-Dimethyl(1,10)phenanthrolin-4-ol involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation process can affect various biochemical pathways, depending on the specific metal ion involved. For example, the copper(I) complex of this compound has been shown to inhibit the growth of Mycoplasma gallisepticum by transporting copper ions into the cell .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A parent compound without the methyl and hydroxyl substitutions.

    2,2’-Bipyridine: Another chelating agent with similar coordination properties.

    Ferroin: A complex of 1,10-phenanthroline with iron(II).

Uniqueness

2,9-Dimethyl(1,10)phenanthrolin-4-ol is unique due to the presence of methyl groups at positions 2 and 9, which can influence its steric and electronic properties

Properties

CAS No.

27337-58-2

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2,9-dimethyl-1H-1,10-phenanthrolin-4-one

InChI

InChI=1S/C14H12N2O/c1-8-3-4-10-5-6-11-12(17)7-9(2)16-14(11)13(10)15-8/h3-7H,1-2H3,(H,16,17)

InChI Key

OVXHELNHLDLYEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2NC(=CC3=O)C

Origin of Product

United States

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